molecular formula C12H15NO3 B14574860 3-Morpholinone, 2-hydroxy-2-methyl-4-(phenylmethyl)- CAS No. 61636-36-0

3-Morpholinone, 2-hydroxy-2-methyl-4-(phenylmethyl)-

Cat. No.: B14574860
CAS No.: 61636-36-0
M. Wt: 221.25 g/mol
InChI Key: DXZDHRXUTGHUFU-UHFFFAOYSA-N
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Description

3-Morpholinone, 2-hydroxy-2-methyl-4-(phenylmethyl)- is a chemical compound with the molecular formula C12H15NO3 and a molecular weight of 221.25 g/mol . This compound is known for its unique structure, which includes a morpholinone ring substituted with hydroxy, methyl, and phenylmethyl groups. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

The synthesis of 3-Morpholinone, 2-hydroxy-2-methyl-4-(phenylmethyl)- involves several steps. One common method includes the reaction of morpholine with benzyl chloride to form N-benzylmorpholine. This intermediate is then oxidized to form the desired product. The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like palladium on carbon .

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other advanced chemical engineering techniques to ensure high yield and purity.

Chemical Reactions Analysis

3-Morpholinone, 2-hydroxy-2-methyl-4-(phenylmethyl)- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to form the corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the phenylmethyl group, where halogens or other nucleophiles replace the existing substituents.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and oxidizing or reducing agents like potassium permanganate and hydrogen gas .

Scientific Research Applications

3-Morpholinone, 2-hydroxy-2-methyl-4-(phenylmethyl)- has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

    Biology: This compound is studied for its potential biological activities, including its effects on various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals

Mechanism of Action

The mechanism of action of 3-Morpholinone, 2-hydroxy-2-methyl-4-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence neurotransmitter systems and other cellular processes .

Comparison with Similar Compounds

3-Morpholinone, 2-hydroxy-2-methyl-4-(phenylmethyl)- can be compared with other similar compounds, such as:

    2-Hydroxy-4-(phenylmethyl)-3-morpholinone: This compound has a similar structure but lacks the methyl group at the 2-position.

    3-Morpholinone, 2-hydroxy-4-methyl-2-phenyl-: This compound has a different substitution pattern, with the phenyl group at the 2-position instead of the 4-position.

The uniqueness of 3-Morpholinone, 2-hydroxy-2-methyl-4-(phenylmethyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

CAS No.

61636-36-0

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

4-benzyl-2-hydroxy-2-methylmorpholin-3-one

InChI

InChI=1S/C12H15NO3/c1-12(15)11(14)13(7-8-16-12)9-10-5-3-2-4-6-10/h2-6,15H,7-9H2,1H3

InChI Key

DXZDHRXUTGHUFU-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)N(CCO1)CC2=CC=CC=C2)O

Origin of Product

United States

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